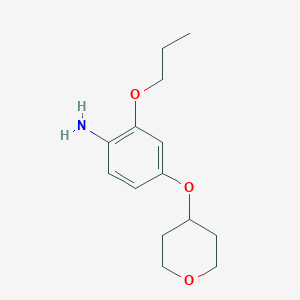
2-Propoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline: is an organic compound that features a unique combination of functional groups, including a propoxy group, a tetrahydropyran ring, and an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline typically involves multiple steps, starting from readily available starting materials. One common route includes the following steps:
Formation of the tetrahydropyran ring: This can be achieved through the hydroalkoxylation of γ- and δ-hydroxy olefins using catalysts such as platinum or lanthanide triflates.
Introduction of the propoxy group: This step involves the reaction of an appropriate alcohol with 1-bromo-2-propoxybenzene under basic conditions to form the propoxy-substituted intermediate.
Coupling with aniline: The final step involves the coupling of the propoxy-substituted intermediate with aniline using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective catalysts and reagents.
化学反応の分析
Types of Reactions:
Substitution: The propoxy and tetrahydropyran groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed:
Oxidation: Formation of quinones or nitroso compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
科学的研究の応用
Chemistry: : The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Medicine: : The compound can be explored for its potential therapeutic properties, including its use as a precursor for drug development .
Industry: : It is used in the production of specialty chemicals and materials, including polymers and coatings .
作用機序
The mechanism of action of 2-Propoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The aniline moiety can participate in hydrogen bonding and π-π interactions, while the tetrahydropyran ring can enhance the compound’s stability and solubility . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-((Tetrahydro-2H-pyran-2-yl)oxy)aniline: Similar structure but lacks the propoxy group.
2-Propoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenol: Similar structure but with a phenol group instead of an aniline moiety.
2-(Tetrahydro-2H-pyran-2-yloxy)ethanol: Similar tetrahydropyran ring but with an ethanol group.
Uniqueness: : The presence of both the propoxy group and the tetrahydropyran ring in 2-Propoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline provides unique chemical properties, such as enhanced solubility and stability, which are not found in the similar compounds listed above .
特性
IUPAC Name |
4-(oxan-4-yloxy)-2-propoxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-2-7-17-14-10-12(3-4-13(14)15)18-11-5-8-16-9-6-11/h3-4,10-11H,2,5-9,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKAVYHDZCEASF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)OC2CCOCC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














